molecular formula C27H26ClN3O3S2 B431463 5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-(4-methoxyphenyl)-11-propyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-(4-methoxyphenyl)-11-propyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B431463
M. Wt: 540.1g/mol
InChI Key: UUWOWSVPHZVHDQ-UHFFFAOYSA-N
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Description

2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-7-propyl-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that features a unique combination of functional groups and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. A possible synthetic route could include:

    Formation of the thieno[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable amine.

    Introduction of the 4-chlorophenyl group: This step might involve a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride.

    Attachment of the 4-methoxyphenyl group: This could be done through a nucleophilic aromatic substitution reaction.

    Addition of the propyl group: This might involve an alkylation reaction using propyl bromide.

    Final assembly: The final step would involve the formation of the sulfanyl linkage and the oxoethyl group through a series of condensation and reduction reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound could be investigated for its potential as a pharmaceutical agent. Its structural features suggest it might interact with various biological targets.

Medicine

Potential applications in medicine include its use as a lead compound for the development of new drugs. Its interactions with enzymes and receptors could be explored for therapeutic purposes.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or nucleic acids. The compound’s effects could be mediated through binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-5,6,7,8-tetrahydropyrido[4’,3’4,5]thieno[2,3-d]pyrimidin-4(3H)-one: Similar structure but lacks the propyl group.

    2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-7-methyl-5,6,7,8-tetrahydropyrido[4’,3’4,5]thieno[2,3-d]pyrimidin-4(3H)-one: Similar structure but has a methyl group instead of a propyl group.

Uniqueness

The presence of the propyl group in the compound of interest may confer unique properties, such as increased lipophilicity or altered binding affinity to biological targets, distinguishing it from similar compounds.

Properties

Molecular Formula

C27H26ClN3O3S2

Molecular Weight

540.1g/mol

IUPAC Name

5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-(4-methoxyphenyl)-11-propyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

InChI

InChI=1S/C27H26ClN3O3S2/c1-3-13-30-14-12-21-23(15-30)36-25-24(21)26(33)31(19-8-10-20(34-2)11-9-19)27(29-25)35-16-22(32)17-4-6-18(28)7-5-17/h4-11H,3,12-16H2,1-2H3

InChI Key

UUWOWSVPHZVHDQ-UHFFFAOYSA-N

SMILES

CCCN1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)OC

Canonical SMILES

CCCN1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)OC

Origin of Product

United States

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